molecular formula C12H24O3 B7856376 Ethyl 8-ethoxyoctanoate

Ethyl 8-ethoxyoctanoate

Cat. No.: B7856376
M. Wt: 216.32 g/mol
InChI Key: GDWXQZSGCVGDOC-UHFFFAOYSA-N
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Description

Ethyl 8-ethoxyoctanoate is an organic compound with the molecular formula C12H24O3. It is also known as octanoic acid, 8-ethoxy-, ethyl ester. This compound is characterized by its structure, which includes an ethoxy group attached to the eighth carbon of an octanoic acid chain, esterified with ethanol. It is typically a colorless to pale yellow liquid with a mild odor.

Preparation Methods

Ethyl 8-ethoxyoctanoate can be synthesized through various methods. One common synthetic route involves the esterification of octanoic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to drive the reaction to completion. Another method involves the use of octanoic acid anhydride and ethanol, which also results in the formation of this compound under acidic conditions .

Chemical Reactions Analysis

Ethyl 8-ethoxyoctanoate undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl 8-ethoxyoctanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-ethoxyoctanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release octanoic acid and ethanol. Octanoic acid can then enter metabolic pathways such as beta-oxidation, where it is broken down to produce energy. The ethoxy group can also participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Ethyl 8-ethoxyoctanoate can be compared with other similar compounds, such as:

    Ethyl octanoate: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    Ethyl 8-hydroxyoctanoate: Contains a hydroxyl group instead of an ethoxy group, leading to different reactivity and applications.

    Ethyl 8-chlorooctanoate: Contains a chlorine atom, which significantly alters its chemical properties and reactivity.

The presence of the ethoxy group in this compound makes it unique, providing specific reactivity and applications that are not observed in its analogs .

Properties

IUPAC Name

ethyl 8-ethoxyoctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-3-14-11-9-7-5-6-8-10-12(13)15-4-2/h3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWXQZSGCVGDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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